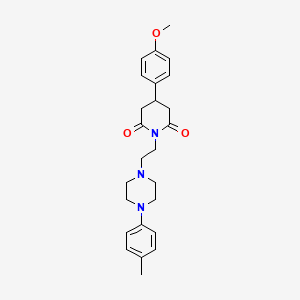
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- is a complex organic compound that belongs to the class of piperidinediones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the piperidinedione core, followed by the introduction of the methoxyphenyl and piperazinyl groups through various substitution reactions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer, inflammation, or neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Piperidinedione, 4-(4-hydroxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
- 2,6-Piperidinedione, 4-(4-chlorophenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)-
Uniqueness
Compared to similar compounds, 2,6-Piperidinedione, 4-(4-methoxyphenyl)-1-(2-(4-(4-methylphenyl)-1-piperazinyl)ethyl)- may exhibit unique properties due to the presence of the methoxy group, which can influence its chemical reactivity, biological activity, and pharmacokinetic profile.
Properties
CAS No. |
79322-97-7 |
|---|---|
Molecular Formula |
C25H31N3O3 |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-1-[2-[4-(4-methylphenyl)piperazin-1-yl]ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C25H31N3O3/c1-19-3-7-22(8-4-19)27-14-11-26(12-15-27)13-16-28-24(29)17-21(18-25(28)30)20-5-9-23(31-2)10-6-20/h3-10,21H,11-18H2,1-2H3 |
InChI Key |
FVBXGNISQGJETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)CC(CC3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Trimethyl[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane](/img/structure/B14440296.png)
![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
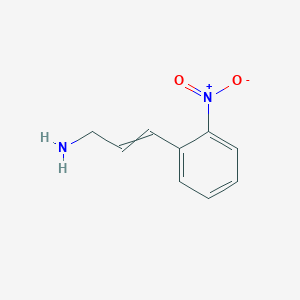
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)


![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
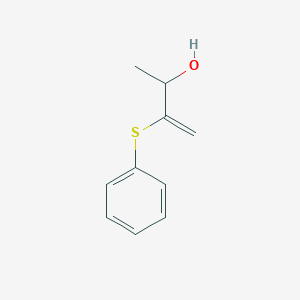
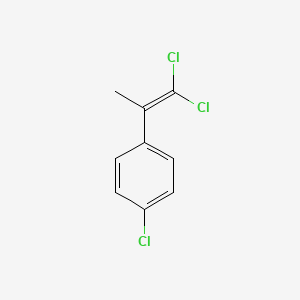
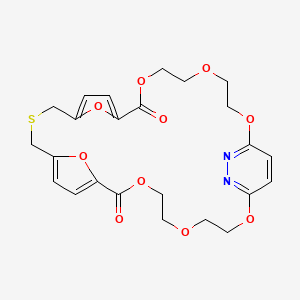
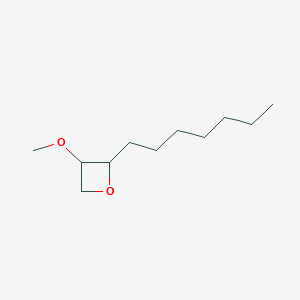
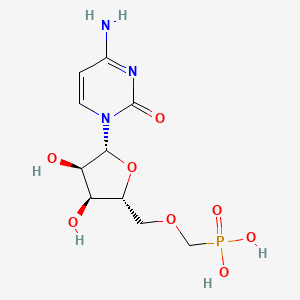
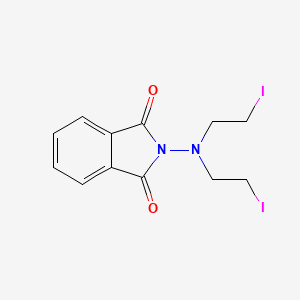
![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)
